2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as ETC-1002 and has been studied for its potential therapeutic applications in various diseases. In
Mechanism of Action
The mechanism of action of ETC-1002 involves the inhibition of ATP-citrate lyase (ACL), an enzyme involved in the synthesis of fatty acids and cholesterol. By inhibiting ACL, ETC-1002 reduces the production of fatty acids and cholesterol, leading to a decrease in LDL cholesterol and triglyceride levels.
Biochemical and Physiological Effects:
ETC-1002 has been found to have several biochemical and physiological effects. It has been shown to reduce LDL cholesterol and triglyceride levels, increase HDL cholesterol levels, and improve insulin sensitivity. ETC-1002 has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using ETC-1002 in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. It is also relatively easy to synthesize and has good stability. However, one limitation is that it may not be suitable for all types of experiments, and its effects may vary depending on the disease model used.
Future Directions
There are several future directions for the study of ETC-1002. One area of research is the development of new analogs of ETC-1002 with improved pharmacokinetic properties. Another area of research is the investigation of ETC-1002 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the anti-inflammatory effects of ETC-1002 and its potential in the treatment of inflammatory diseases.
Conclusion:
In conclusion, ETC-1002 is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of ATP-citrate lyase, leading to a decrease in LDL cholesterol and triglyceride levels. ETC-1002 has several biochemical and physiological effects and may have potential in the treatment of inflammatory diseases. While there are advantages and limitations to using ETC-1002 in lab experiments, there are several future directions for its study, including the development of new analogs and investigation in combination with other drugs.
Synthesis Methods
The synthesis of ETC-1002 involves the reaction of 5-ethylthiophene-2-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with ethylenediamine to form the intermediate, 2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole. The final step involves the oxidation of the thiazole ring to form ETC-1002.
Scientific Research Applications
ETC-1002 has been studied for its potential therapeutic applications in various diseases such as hypercholesterolemia, atherosclerosis, and diabetes. It has been shown to lower LDL cholesterol and triglyceride levels in preclinical studies. ETC-1002 has also been found to have anti-inflammatory effects and may have potential in the treatment of inflammatory diseases.
properties
IUPAC Name |
2-[2-[(5-ethylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-2-8-3-4-10(20-8)12(16)14-6-5-11-15-9(7-19-11)13(17)18/h3-4,7H,2,5-6H2,1H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEDIOPVMVVGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NCCC2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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